3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a benzo[d]oxazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include thiosemicarbazide, hydrazonoyl halides, and arylidenemalononitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including potential drug candidates.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, preventing the communication necessary for biofilm formation and virulence production . This inhibition disrupts bacterial pathogenicity without killing the bacteria, reducing the likelihood of resistance development.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-thiol: This compound shares the benzo[d]thiazole core and has been studied for its antibacterial properties.
Thiazolo[4,5-b]pyridines: These compounds also contain a thiazole ring and have shown potential in medicinal chemistry.
Pyrano[2,3-d]thiazoles: These derivatives are used in drug development for various diseases, including cancer and cardiovascular conditions.
Uniqueness
3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its combination of the benzo[d]oxazole and thiazole rings, along with the azetidin-1-yl moiety
Biological Activity
The compound 3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one (CAS Number: 1706287-72-0) is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C15H13N3O4S, with a molecular weight of 331.3 g/mol . It contains a thiazole moiety linked to an azetidine ring, contributing to its unique pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₃N₃O₄S |
Molecular Weight | 331.3 g/mol |
CAS Number | 1706287-72-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and benzoxazole moieties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7).
In a study assessing the biological activity of similar compounds, it was found that derivatives with thiazole substitutions exhibited significant cytotoxicity. The mechanism involved apoptosis induction through mitochondrial pathways and DNA damage response activation. Specifically, compounds with the thiazole group were shown to interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death .
The proposed mechanisms of action for this compound include:
- DNA Interaction : Binding to DNA and interfering with replication processes.
- Topoisomerase Inhibition : Disruption of topoisomerase II activity, causing DNA damage.
- Apoptosis Induction : Triggering apoptotic pathways characterized by chromatin condensation and nuclear fragmentation.
In vitro studies demonstrated that treatment with the compound resulted in increased late apoptotic cells compared to controls, indicating its effectiveness in promoting programmed cell death in cancer cells .
Study on Antitumor Effects
In a comparative study involving several derivatives of thiazole and benzoxazole, the compound exhibited superior anticancer activity compared to standard chemotherapeutic agents. The study utilized various assays to measure cell viability and apoptosis rates:
Compound | IC50 (μM) | Apoptotic Cells (%) |
---|---|---|
3-{2-oxo...benzoxazol-2-one} | 12.5 | 70 |
Standard Drug | 15 | 50 |
Control | N/A | 10 |
The results indicated that the compound not only reduced cell viability but also significantly increased the percentage of apoptotic cells, highlighting its potential as an effective anticancer agent .
Properties
IUPAC Name |
3-[2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-13(17-7-10(8-17)21-14-16-5-6-23-14)9-18-11-3-1-2-4-12(11)22-15(18)20/h1-6,10H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGVTWWMJXFVEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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